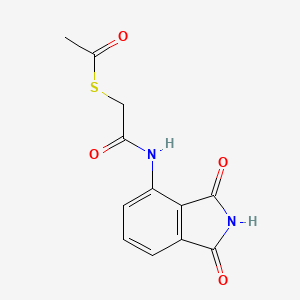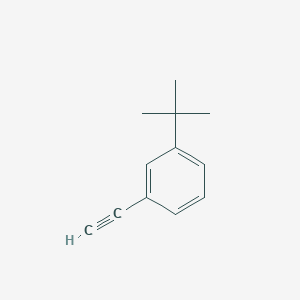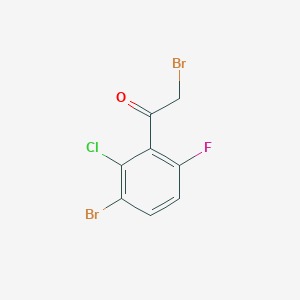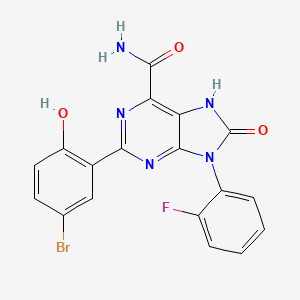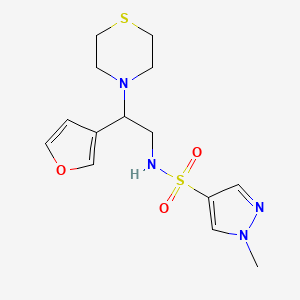![molecular formula C10H6N6 B2361630 Di[1,2,4]triazolo[4,3-a:3,4-c]chinoxalin CAS No. 20420-56-8](/img/structure/B2361630.png)
Di[1,2,4]triazolo[4,3-a:3,4-c]chinoxalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which consists of fused triazole and quinoxaline rings. The presence of nitrogen atoms within these rings contributes to its diverse chemical reactivity and biological activity .
Wissenschaftliche Forschungsanwendungen
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: The compound is used in studies related to DNA intercalation and enzyme inhibition.
Medicine: It has shown potential as an antiviral, antimicrobial, and anticancer agent.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that plays a major role in the growth and development of cancerous cells .
Mode of Action
This compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . Additionally, some derivatives of Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline have been found to intercalate with DNA , which could further contribute to its anticancer activity.
Biochemical Pathways
The primary biochemical pathway affected by Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is the VEGFR-2 signaling pathway . By blocking this pathway, the compound disrupts angiogenesis, a critical process that affects the development and growth of cancerous cells . This disruption results in the suppression of tumor growth .
Pharmacokinetics
These studies revealed that some compounds have a high level of drug-likeness , suggesting favorable pharmacokinetic properties.
Result of Action
The action of Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline results in molecular and cellular effects that suppress tumor growth . For instance, one derivative upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulated the pro-oncogenic cell survival Bcl-2 protein . These changes promote apoptosis, or programmed cell death, in cancer cells .
Biochemische Analyse
Biochemical Properties
Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline has been found to interact with various biomolecules, particularly DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of DNA, making Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline a potential anticancer agent .
Cellular Effects
In cellular studies, Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline has shown significant effects on various types of cells, particularly cancer cells . It has demonstrated potent anticancer activities against HepG2, HCT-116, and MCF-7 cancer cell lines . The compound influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of DNA, potentially affecting gene expression and leading to cell death .
Temporal Effects in Laboratory Settings
Its potent anticancer activities have been observed in various studies .
Dosage Effects in Animal Models
The effects of Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline at different dosages in animal models are yet to be fully investigated. Its potential as an anticancer agent suggests that it could have significant effects at certain dosages .
Metabolic Pathways
Given its interaction with DNA, it may be involved in pathways related to DNA synthesis and repair .
Transport and Distribution
Its ability to intercalate DNA suggests that it may be transported to the nucleus of cells .
Subcellular Localization
The subcellular localization of Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is likely to be in the nucleus due to its interaction with DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by cyclization reactions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Another approach includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and other quinone derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like amines and triazole-2-thiol are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene, which exhibit different biological activities such as antiviral, antimicrobial, and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene can be compared with other similar compounds such as:
Imidazo[1,2-a]quinoxaline: Known for its anticancer properties.
Pyrazolo[1,5-a]quinoxaline: Exhibits antimicrobial activities.
Imidazo[1,2-a]pyrazine: Used in studies related to enzyme inhibition.
The uniqueness of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene lies in its versatile biological activities and its potential as a scaffold for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c1-2-4-8-7(3-1)15-5-11-13-9(15)10-14-12-6-16(8)10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSERBOLOJGUAAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=NN=CN24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
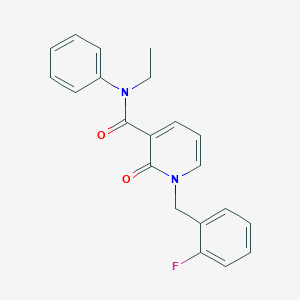
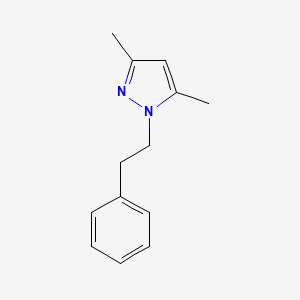
![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)
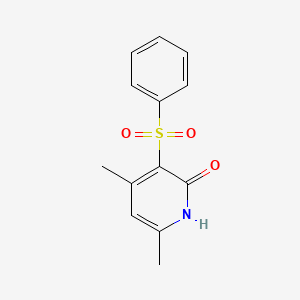
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)
![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)
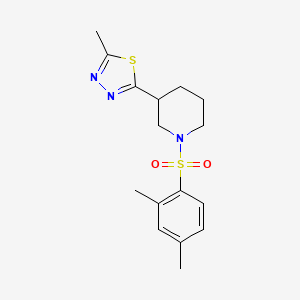
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)
